2-Bromo-4-chloro-5-iodophenol chemical properties
2-Bromo-4-chloro-5-iodophenol chemical properties
An In-Depth Technical Guide to 2-Bromo-4-chloro-5-iodophenol: Properties, Synthesis, and Applications in Modern Chemistry
Executive Summary
This guide provides a comprehensive technical overview of 2-Bromo-4-chloro-5-iodophenol (CAS No. 2091716-48-0), a polyhalogenated phenol possessing significant potential as a versatile intermediate in advanced organic synthesis. Its unique substitution pattern—featuring three distinct halogen atoms (I, Br, Cl) at specific positions on the phenol ring—offers a platform for sequential and site-selective functionalization. This document, intended for researchers, chemists, and drug development professionals, delineates the compound's known and predicted physicochemical properties, explores logical synthetic strategies, and analyzes its reactivity. Particular emphasis is placed on its application as a scaffold in the construction of complex molecules for medicinal chemistry and materials science, leveraging the differential reactivity of its carbon-halogen bonds in modern cross-coupling reactions.
Introduction: The Strategic Value of Polyhalogenated Phenols
Polyhalogenated phenols (PHPs) are a class of compounds that serve as pivotal building blocks in the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced polymers.[1] The strategic placement of multiple halogen atoms on an aromatic ring provides chemists with a powerful toolkit for molecular construction. Each carbon-halogen bond represents a potential reaction site, primarily for transition metal-catalyzed cross-coupling reactions, which are fundamental to modern carbon-carbon and carbon-heteroatom bond formation.
2-Bromo-4-chloro-5-iodophenol is a particularly noteworthy member of this class. Its structure is characterized by:
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A phenolic hydroxyl group , which is a key functional handle and a powerful ortho-, para-directing group in electrophilic substitutions.
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An iodine atom , which typically exhibits the highest reactivity in oxidative addition to transition metal catalysts (e.g., Palladium(0)), making it an ideal site for initial, selective functionalization.[2]
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A bromine atom , offering an intermediate level of reactivity that can be addressed after the iodine has reacted.
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A chlorine atom , which is the most robust of the three C-X bonds, often remaining intact during reactions at the bromo and iodo positions, allowing for late-stage modification.
This hierarchy of reactivity allows for a programmed, stepwise approach to synthesis, enabling the construction of highly complex and precisely substituted aromatic structures from a single, versatile starting material.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.
Table 1: Core Physicochemical Properties of 2-Bromo-4-chloro-5-iodophenol
| Property | Value / Description | Source(s) |
| IUPAC Name | 2-bromo-4-chloro-5-iodophenol | [3] |
| CAS Number | 2091716-48-0 | [3][4] |
| Molecular Formula | C₆H₃BrClIO | [3] |
| Molecular Weight | 333.35 g/mol | [3] |
| Appearance | Predicted: White to off-white or pale yellow crystalline solid. | Based on analogs[2][5] |
| Melting Point | Not experimentally determined. Likely a solid at room temperature. | Based on analogs[2][6] |
| Boiling Point | Not experimentally determined. Predicted to be >280 °C at 760 Torr. | Based on analogs[2][5] |
| pKa | Predicted: ~7.5. The electron-withdrawing halogens increase acidity compared to phenol (pKa ~10). | Based on analogs[5] |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF, ethers); sparingly soluble in water. |
Predicted Spectroscopic Signatures
For any researcher working with this compound, understanding its expected spectroscopic profile is critical for characterization and reaction monitoring.
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¹H NMR Spectroscopy: The aromatic region should display two signals corresponding to the two protons on the ring. Due to the substitution pattern, these protons are in a meta relationship, and would therefore appear as two distinct singlets or doublets with a small meta-coupling constant (J ≈ 2-3 Hz). The proton between the hydroxyl and iodine groups would likely be the most downfield-shifted.
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¹³C NMR Spectroscopy: Six unique signals are expected in the aromatic region, corresponding to each carbon atom in the benzene ring. The carbon bearing the hydroxyl group (C-OH) would appear significantly downfield (~150-155 ppm). The carbons bonded to the halogens will exhibit shifts influenced by both electronegativity and heavy-atom effects, with the C-I bond often appearing at a surprisingly upfield position compared to C-Br and C-Cl.
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Mass Spectrometry (EI-MS): This technique provides one of the most definitive confirmations of the compound's identity. The molecular ion (M⁺) peak will be observed at m/z 332 (based on the most abundant isotopes ⁷⁹Br, ³⁵Cl). The key feature is the highly characteristic isotopic pattern created by the presence of both bromine and chlorine. Researchers should look for a cluster of peaks including:
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M⁺: (⁷⁹Br, ³⁵Cl)
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M⁺+2: (⁸¹Br, ³⁵Cl) and (⁷⁹Br, ³⁷Cl) - this peak will be very intense.
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M⁺+4: (⁸¹Br, ³⁷Cl) The relative intensities of this cluster provide a unique fingerprint for a molecule containing one Br and one Cl atom.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands:
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A broad O-H stretching band from ~3200-3550 cm⁻¹, indicative of the phenolic hydroxyl group.
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Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
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Aromatic C=C stretching bands in the ~1400-1600 cm⁻¹ region.
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A strong C-O stretching band around ~1200-1250 cm⁻¹.
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C-X (Cl, Br, I) stretching vibrations will appear in the fingerprint region (<1100 cm⁻¹).[7]
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Synthesis and Chemical Reactivity
Proposed Synthetic Strategy
The synthesis of highly substituted phenols requires careful regiochemical control.[8][9] A plausible laboratory-scale synthesis of 2-Bromo-4-chloro-5-iodophenol would involve a multi-step, sequential halogenation pathway starting from a simpler, commercially available phenol. One logical precursor is 4-chlorophenol.
The key challenge is directing the incoming electrophiles (iodine and bromine) to the desired positions. The hydroxyl group is a strong activating ortho-, para-director, while the chlorine is a deactivating ortho-, para-director. This synthetic design must leverage the interplay of these directing effects.
Caption: Proposed synthetic route to 2-Bromo-4-chloro-5-iodophenol.
Step-by-Step Experimental Protocol (Illustrative)
Causality: This protocol is designed based on established methods for the regioselective halogenation of phenols.[10] The choice of an iodination agent first is strategic, as iodine is a larger, less reactive electrophile, which can sometimes offer better regioselectivity. Subsequent bromination with N-Bromosuccinimide (NBS) in the presence of an acid catalyst is a standard and effective method for activating the ring towards the weaker electrophile.
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Step 1: Iodination of 4-Chlorophenol. To a solution of 4-chlorophenol (1.0 eq) in a suitable solvent such as acetic acid or acetonitrile, add an iodinating agent like Iodine monochloride (ICl) or a mixture of I₂ and an oxidant (e.g., HIO₃) portion-wise at room temperature. The reaction is monitored by TLC until the starting material is consumed. The hydroxyl group directs the iodine to the ortho position. The crude product, 4-chloro-2-iodophenol, is isolated via aqueous workup and extraction.
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Step 2: Bromination of 4-Chloro-2-iodophenol. The isolated intermediate (1.0 eq) is dissolved in acetonitrile. A catalytic amount of concentrated sulfuric acid is added to activate the ring.[10] N-Bromosuccinimide (NBS) (1.05 eq) is then added in portions, maintaining the temperature at 20 °C. The combined activating effect of the -OH group and the deactivating but ortho-, para-directing effects of the halogens should direct the bromine to the 5-position. Upon completion, the reaction is quenched, and the final product is purified by column chromatography.
Chemical Reactivity: A Platform for Sequential Functionalization
The true synthetic value of 2-Bromo-4-chloro-5-iodophenol lies in the differential reactivity of its C-X bonds in transition metal-catalyzed cross-coupling reactions. This allows for selective, stepwise elaboration of the aromatic core.
Reactivity Hierarchy: I > Br > Cl
This principle allows a chemist to perform, for example, a Sonogashira coupling at the C-I position, followed by a Suzuki coupling at the C-Br position, and finally a Buchwald-Hartwig amination at the C-Cl position, all on the same molecule, by carefully selecting catalysts and reaction conditions.
Caption: Workflow for selective, sequential cross-coupling reactions.
Applications in Research and Drug Development
While specific applications of 2-Bromo-4-chloro-5-iodophenol are not yet widely documented, its potential is evident from the established roles of similar compounds.
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Scaffold for Medicinal Chemistry: The ability to introduce three different substituents with precise regiochemical control makes this molecule an ideal starting point for generating libraries of complex compounds for high-throughput screening. In phenotypic drug discovery (PDD), where the goal is to find compounds that modulate a disease phenotype, access to diverse and complex chemical matter is paramount.[11]
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Synthesis of Bioactive Molecules: Many biologically active compounds feature highly substituted aromatic cores. Halophenols have been identified as a promising class of protein tyrosine kinase (PTK) inhibitors, which are crucial targets in oncology.[12] The halogen atoms can participate in halogen bonding—a specific non-covalent interaction—with protein targets, potentially enhancing binding affinity and selectivity.
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Intermediates for Agrochemicals and Materials: Just as 2-chloro-4-bromophenol is a key intermediate for insecticides like Profenofos, 2-Bromo-4-chloro-5-iodophenol can serve as a precursor to novel pesticides and herbicides.[13] In materials science, it can be used to synthesize specialized polymers, liquid crystals, and organic electronic materials where precise control over molecular architecture is essential.
Safety and Handling
No specific safety data sheet (SDS) is available for 2-Bromo-4-chloro-5-iodophenol. However, based on data for structurally similar compounds like 2-bromo-4-chlorophenol and 4-bromo-2-iodophenol, the following precautions are mandated.[14][15][16]
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GHS Hazard Classification (Anticipated):
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Handling Procedures:
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Always handle in a well-ventilated chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Wash hands thoroughly after handling.
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Storage:
Conclusion
2-Bromo-4-chloro-5-iodophenol represents a sophisticated and highly valuable tool for the modern synthetic chemist. While its own properties are still being fully elucidated, its structural design embodies the principles of strategic synthesis. The presence of three different halogens with a clear hierarchy of reactivity provides a pre-programmed scaffold for building molecular complexity in a controlled and sequential manner. For researchers in drug discovery and materials science, this compound is not merely a reagent, but a gateway to novel, highly functionalized molecules with precisely tailored properties. Its potential to accelerate the discovery of new medicines and materials is significant, marking it as a compound of considerable scientific interest.
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